Hexa-3,5-dien-1-OL
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Overview
Description
Hexa-3,5-dien-1-OL is an organic compound with the molecular formula C6H10O. It is a type of alcohol with a conjugated diene structure, which means it has two double bonds separated by a single bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-3,5-dien-1-OL can be synthesized through several methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. For example, the synthesis of (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol from 2,3,5-tri-O-benzyl-D-arabinofuranose using methyltriphenylphosphonium bromide and potassium tert-butoxide is a notable method .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Hexa-3,5-dien-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group (aldehyde or ketone).
Reduction: The double bonds in the diene structure can be reduced to single bonds, forming a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexa-3,5-dienal, while reduction can produce hexa-3,5-diene.
Scientific Research Applications
Hexa-3,5-dien-1-OL has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique scent and reactivity.
Mechanism of Action
The mechanism by which Hexa-3,5-dien-1-OL exerts its effects involves its interaction with molecular targets through its conjugated diene structure. This structure allows it to participate in various chemical reactions, such as the Diels-Alder reaction, where it acts as a diene to form cyclohexene derivatives . The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological applications.
Comparison with Similar Compounds
Hexa-3,5-dien-1-OL can be compared with other similar compounds, such as:
1,5-Hexadien-3-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2,4-Hexadien-1-ol: Another isomer with the double bonds in different positions.
These compounds share some reactivity patterns but also exhibit unique properties due to their structural differences. This compound is unique in its specific arrangement of double bonds and hydroxyl group, which influences its reactivity and applications.
Properties
Molecular Formula |
C6H10O |
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Molecular Weight |
98.14 g/mol |
IUPAC Name |
hexa-3,5-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-4,7H,1,5-6H2 |
InChI Key |
SAXBDVYNGGCITG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCO |
Origin of Product |
United States |
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